

# Spectroscopic Profile of N-Ethylformamide: A Technical Guide

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## Compound of Interest

Compound Name: *N-Ethylformamide*

Cat. No.: *B146923*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Ethylformamide** (CAS No. 627-45-2), a molecule of interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**N-Ethylformamide** exists as a mixture of cis and trans conformers due to the restricted rotation around the amide C-N bond. This conformational isomerism is readily observed in its NMR spectra, leading to a duplication of signals for each proton and carbon environment.

### <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **N-Ethylformamide** displays distinct sets of signals for the cis and trans isomers. The relative integration of these signals can be used to determine the isomeric ratio.

Isomer	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
trans	H-C(O)	~8.05	s	-
N-H	~7.8 (br s)	br s	-	~1.5
N-CH <sub>2</sub>	~3.28	q	~7.3	
CH <sub>3</sub>	~1.12	t	~7.3	
cis	H-C(O)	~7.95	d	
N-H	~7.5 (br s)	br s	-	~1.5
N-CH <sub>2</sub>	~3.15	dq	~7.2, ~5.5	
CH <sub>3</sub>	~1.08	t	~7.2	

Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal standard and can vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopic Data

The carbon-13 NMR spectrum also reflects the presence of cis and trans isomers, with separate signals observed for each carbon atom in the two conformations.

Isomer	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
trans	C=O	~163
N-CH <sub>2</sub>	~35	~166
CH <sub>3</sub>	~15	
cis	C=O	
N-CH <sub>2</sub>	~41	~166
CH <sub>3</sub>	~14	

## Infrared (IR) Spectroscopy

The infrared spectrum of **N-Ethylformamide** exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. As a secondary amide, it shows a distinct N-H stretching vibration and a strong carbonyl (amide I) absorption.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Description
~3290	N-H stretch	Strong, broad band indicative of a secondary amide N-H group.
~2975, ~2940, ~2880	C-H stretch	Medium to strong absorptions from the ethyl group.
~1670	C=O stretch (Amide I)	Very strong and characteristic absorption for the amide carbonyl group.
~1535	N-H bend (Amide II)	Strong band resulting from the in-plane bending of the N-H bond coupled with C-N stretching.
~1380	C-H bend	Bending vibration of the methyl group.
~1250	C-N stretch	Stretching vibration of the carbon-nitrogen bond.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **N-Ethylformamide** results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

m/z	Proposed Fragment Ion	Relative Intensity (%)
73	$[\text{CH}_3\text{CH}_2\text{NHCHO}]^+$ (Molecular Ion)	100
58	$[\text{CH}_2\text{NHCHO}]^+$	~35
44	$[\text{CH}_2=\text{NH}_2]^+$	~25
30	$[\text{CH}_2=\text{NH}_2]^+$	~98
29	$[\text{CHO}]^+$ or $[\text{C}_2\text{H}_5]^+$	~10

## Experimental Protocols

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

#### Sample Preparation:

- Accurately weigh 5-20 mg of **N-Ethylformamide** for  $^1\text{H}$  NMR (or 20-50 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to a height of about 4-5 cm.
- Cap the NMR tube securely.

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.

- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence with an appropriate number of scans (typically 8-16).
- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

## Infrared (IR) Spectroscopy (Neat Liquid)

- Ensure the NaCl or KBr salt plates are clean and dry. Handle them by the edges to avoid moisture contamination from fingerprints.
- Place one to two drops of neat **N-Ethylformamide** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Mount the "sandwich" of salt plates in the spectrometer's sample holder.
- Acquire a background spectrum of the empty sample compartment.
- Place the sample holder with the prepared salt plates into the instrument's beam path.
- Acquire the IR spectrum of the sample.
- After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

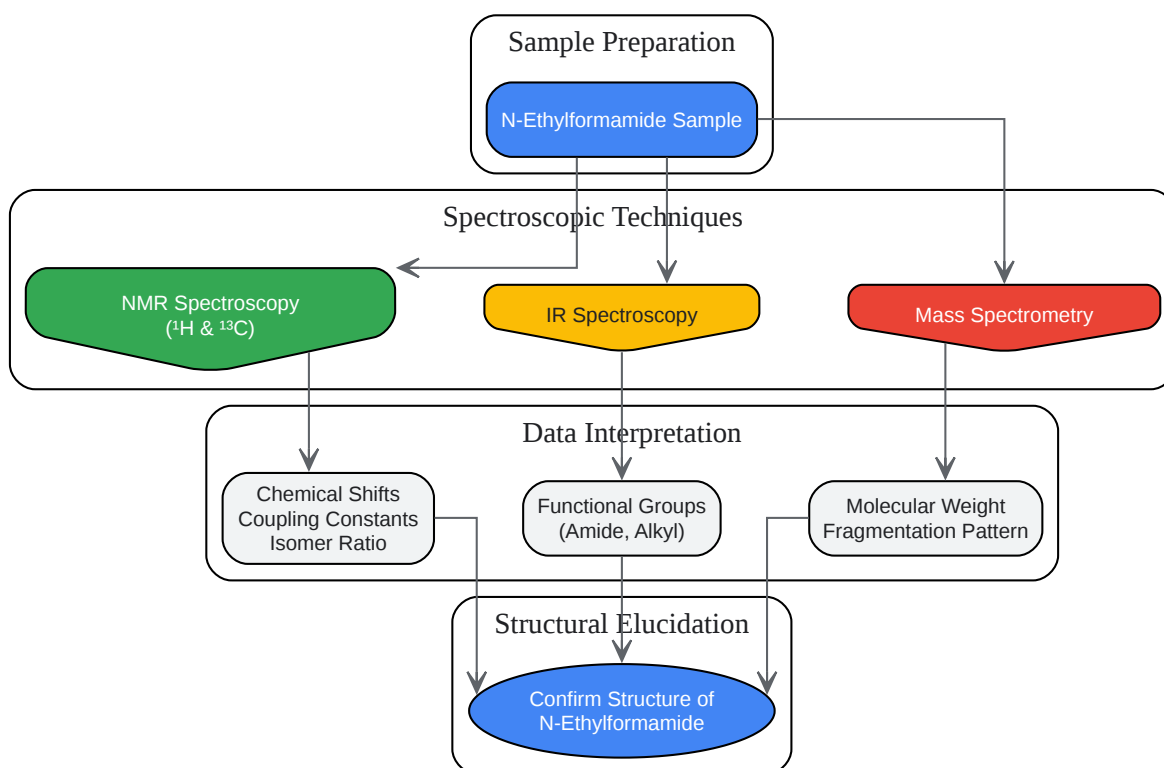
## Mass Spectrometry (Electron Ionization)

- Introduce a small amount of the **N-Ethylformamide** sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- The detector records the abundance of each ion at its respective  $m/z$  value, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **N-Ethylformamide**.



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A logical workflow for the spectroscopic analysis of **N-Ethylformamide**.

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## References

- 1. spcmc.ac.in [spcmc.ac.in]
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